(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that serves as a protective group for the amino functionality. The presence of a 4-cyanophenyl moiety enhances its potential for various biological interactions and applications in medicinal chemistry. It is primarily utilized as a research chemical, particularly in studies related to peptide synthesis and drug development .
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves several key steps:
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid finds applications primarily in research settings:
Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and behavior in biological systems:
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(R)-3-Amino-3-(4-cyanophenyl)propanoic acid | Lacks tert-butoxycarbonyl protection | Directly active without deprotection |
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Stereoisomer with opposite configuration | Potentially different biological activity |
(R)-2-Amino-3-(4-cyanophenyl)propanoic acid | Different positional isomer | May exhibit different reactivity patterns |
The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid lies in its protective group, which allows for selective reactions and modifications while maintaining the integrity of the amino group during synthesis processes. This feature makes it particularly valuable in complex peptide synthesis where protecting groups are essential for controlling reaction pathways .
The synthesis of cyano-substituted phenylalanine derivatives dates to early 21st-century efforts to develop unnatural amino acids for biochemical studies. The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1970s, became central to peptide synthesis due to its compatibility with solid-phase methods. The combination of Boc protection with a 4-cyanophenyl substituent emerged as a strategic modification to enhance solubility and enable precise chemical manipulation.
Key milestones include:
This compound is pivotal in:
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid represents a protected beta-amino acid derivative that belongs to the class of non-natural amino acids [1] [2]. The compound is systematically classified under the Chemical Abstracts Service registry number 501015-22-1 and carries the MDL number MFCD03427968 [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [4].
This molecule belongs to the beta-amino acid family, which differs from alpha-amino acids in that the amino and carboxyl functional groups are separated by two carbon atoms rather than one [2]. The compound features a tert-butoxycarbonyl protecting group, commonly utilized in peptide synthesis for amino group protection [5] [6]. The 4-cyanophenyl substituent introduces aromatic character and electron-withdrawing properties to the molecular structure [7].
The molecular formula C₁₅H₁₈N₂O₄ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms [1] [3]. The compound exhibits a molecular weight of 290.31 grams per mole, positioning it within the range of medium-sized organic molecules suitable for synthetic applications [1] [3].
Property | Value | Reference |
---|---|---|
CAS Number | 501015-22-1 | [1] [3] |
MDL Number | MFCD03427968 | [1] [3] |
Molecular Formula | C₁₅H₁₈N₂O₄ | [1] [3] |
Molecular Weight | 290.31 g/mol | [1] [3] |
IUPAC Name | (3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [4] |
The stereochemical designation (R) in the compound name indicates the absolute configuration at the stereogenic center [8] [9]. This nomenclature follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the R or S designation [10]. The stereogenic center is located at the third carbon position (C3) of the propanoic acid backbone, where the amino group attachment creates the chiral environment [11].
Beta-amino acids can exist in multiple stereoisomeric forms due to their structural characteristics [2]. The R configuration specifically denotes that when the molecule is oriented according to priority rules, the sequence of substituents proceeds in a clockwise direction [8] [10]. This absolute configuration is critical for biological activity and synthetic applications, as enantiomers can exhibit dramatically different properties [9].
The compound represents one of two possible enantiomers, with its mirror image being the (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid [12]. The stereochemical purity and maintenance of configuration during synthetic transformations are essential considerations for applications requiring specific three-dimensional arrangements [13] [14].
Stereochemical Feature | Description | Reference |
---|---|---|
Absolute Configuration | R configuration at C3 position | [8] [9] |
Stereogenic Centers | Single chiral center | [11] |
Enantiomeric Relationship | Mirror image with S-enantiomer | [12] |
Configurational Stability | Stable under normal conditions | [13] |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid exists as a solid at room temperature with a typical purity of 98% in commercial preparations [4]. The compound demonstrates stability under standard storage conditions when maintained at room temperature in a sealed, dry environment [4] [15]. The tert-butoxycarbonyl protecting group confers enhanced stability compared to the free amino acid, making it suitable for extended storage and handling [5] [6].
The physicochemical profile is influenced by the presence of multiple functional groups including the carboxylic acid, protected amine, aromatic ring, and nitrile group [5]. The carboxylic acid functionality introduces ionizable character with an expected pKa around 4, typical for carboxylic acids [5]. The aromatic 4-cyanophenyl group contributes to the compound's electronic properties and provides ultraviolet absorption characteristics [7] [16].
The molecular structure exhibits both hydrophilic and hydrophobic regions, with the carboxylic acid and protected amine providing polar character while the aromatic ring and tert-butyl group contribute hydrophobic properties [5]. This amphiphilic nature influences solubility patterns and intermolecular interactions [5] [6].
Physical Property | Value/Description | Reference |
---|---|---|
Physical State | Solid | [4] |
Purity | 98% | [4] |
Storage Conditions | Room temperature, sealed, dry | [4] [15] |
Stability | Stable under normal conditions | [5] [6] |
Ionizable Groups | Carboxylic acid (pKa ~4) | [5] |
The spectroscopic characterization of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid relies on multiple analytical techniques that provide complementary structural information [17] [18]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with ¹H nuclear magnetic resonance expected to show characteristic signals for aromatic protons in the 7.4-7.8 parts per million region and tert-butoxycarbonyl methyl groups around 1.4 parts per million [19] [20].
¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon skeleton, with carbonyl carbons typically appearing between 170-175 parts per million and aromatic carbons in the 120-140 parts per million range [20]. The technique allows for quantitative analysis and structural verification of the amino acid framework [20].
Mass spectrometry, particularly electrospray ionization methods, enables molecular weight confirmation with expected molecular ion peaks at mass-to-charge ratio 291 for the protonated molecular ion [17] [18]. Fragmentation patterns provide additional structural information through characteristic breakdown products [21].
Infrared spectroscopy reveals functional group signatures including carbonyl stretching around 1700 wavenumbers, nitrogen-hydrogen stretching near 3300 wavenumbers, and carbon-nitrogen triple bond stretching around 2220 wavenumbers [22] [23] [24]. Ultraviolet-visible spectroscopy detects aromatic absorption in the 260-280 nanometer region, useful for concentration determination and purity assessment [16] [25].
Analytical Technique | Key Spectroscopic Features | Application |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons (7.4-7.8 ppm), tert-butoxycarbonyl methyls (1.4 ppm) | Structure confirmation |
¹³C Nuclear Magnetic Resonance | Carbonyl carbons (170-175 ppm), aromatic carbons (120-140 ppm) | Carbon framework analysis |
Mass Spectrometry | Molecular ion at m/z 291, characteristic fragments | Molecular weight verification |
Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), C≡N stretch (~2220 cm⁻¹) | Functional group identification |
Ultraviolet-Visible Spectroscopy | Aromatic absorption (260-280 nm) | Concentration determination |
High-performance liquid chromatography provides separation and purity analysis capabilities, with retention times dependent on mobile phase composition and ultraviolet detection typically monitored at 254 nanometers [17]. Chiral chromatographic methods enable enantiomeric purity assessment, critical for maintaining stereochemical integrity [13].